2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
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Overview
Description
The compound “2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile” is a complex organic molecule. It is a derivative of pyrano[2,3-d]pyrimidine-2,4-dione . These compounds have been studied for their potential as inhibitors of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage .
Synthesis Analysis
The synthesis of such compounds often involves the use of [3+3], [4+2], or [5+1] cyclization processes or domino reactions . For instance, a green synthesis method involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrimidine ring with an exocyclic sulfur atom at position 2 . This structure allows for further functionalization and the ability to influence oxidative processes in the organism .Chemical Reactions Analysis
The chemical reactions involving this compound are typically based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Scientific Research Applications
Synthesis and Chemical Properties
This compound is a versatile intermediate used in the synthesis of various heterocyclic compounds. Its derivative, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, has been employed in creating pyrrolobenzo[b]thieno[1,4]diazepines through conversion into a pyrrol-1-yl derivative, showcasing its utility in synthesizing complex molecules (El-Kashef et al., 2007). Furthermore, its application extends to the development of azo benzo[b]thiophene derivatives for use as disperse dyes, indicating its significance in dye synthesis and the textiles industry (Sabnis & Rangnekar, 1989).
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have shown potential in various therapeutic areas. For example, novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been investigated for their antiarrhythmic, serotonin antagonist, and antianxiety activities, demonstrating the compound's potential as a precursor in developing new therapeutic agents (Amr et al., 2010).
Antimicrobial and Anticancer Applications
Additionally, the compound's derivatives have been evaluated for their antimicrobial activities, highlighting its contribution to combating microbial resistance. Tetrahydrobenzo[b]thiophen-2-yl)-N, N-dimethylformamidine derivatives synthesized from a similar compound have shown effective antimicrobial properties against various pathogens (Patil et al., 2017). Furthermore, some derivatives have been assessed for their antiproliferative and anti-prostate cancer activities, suggesting the compound's significance in cancer research (Mohareb & Abdo, 2022).
Material Science and Dye Development
In the field of materials science, derivatives of this compound have been utilized in the synthesis of azo dyes, indicating its applicability in developing new materials with specific coloration properties. This showcases the compound's versatility beyond pharmaceuticals into applications such as fabric dyeing and pigment production (Sabnis & Rangnekar, 1989).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of thiophene derivatives , which have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, but the exact mechanism of interaction for this compound remains to be elucidated .
Biochemical Pathways
As a member of the thiophene derivatives, it could potentially affect a variety of pathways based on the broad range of biological activities exhibited by this class of compounds .
Pharmacokinetics
Theoretical kinetic studies suggest that most synthesized compounds of this class have good pharmacokinetic properties
Result of Action
Given the broad range of biological activities exhibited by thiophene derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
Future Directions
The compound and its derivatives have shown promise as potential inhibitors of PARP-1 . Future research could explore this potential further, as well as investigate other possible applications of the compound. Additionally, new methods of synthesis could be developed to improve the efficiency and yield of the compound .
Properties
IUPAC Name |
2-[(E)-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c15-5-8-7-3-1-2-4-10(7)22-13(8)16-6-9-11(19)17-14(21)18-12(9)20/h6H,1-4H2,(H3,17,18,19,20,21)/b16-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VONYGETWJICUSC-OMCISZLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=C(NC(=S)NC3=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=C(NC(=S)NC3=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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